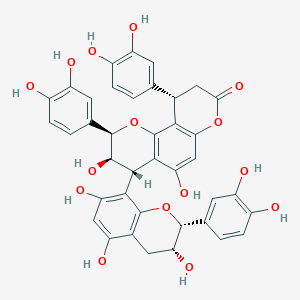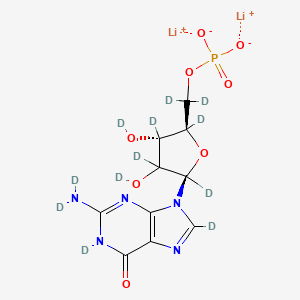
5'-Guanylic acid-d12 (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 5’-Guanylic acid-d12 (dilithium) involves the incorporation of deuterium, a stable isotope of hydrogen, into the 5’-Guanylic acid molecule. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using automated systems to ensure high yield and purity .
化学反応の分析
5’-Guanylic acid-d12 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
科学的研究の応用
5’-Guanylic acid-d12 (dilithium) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in quantitative analysis during drug development due to its stable isotope labeling.
Biology: Involved in studying metabolic pathways and enzyme activities.
Medicine: Used in research related to metabolic disorders and potential therapeutic interventions.
Industry: Employed in the development of new pharmaceuticals and biotechnological applications
作用機序
The mechanism of action of 5’-Guanylic acid-d12 (dilithium) involves its role as a nucleotide in various metabolic pathways. It acts as a substrate for enzymes involved in nucleotide metabolism and can influence the pharmacokinetic and metabolic profiles of drugs due to its deuterium labeling. The molecular targets and pathways involved include the AICA-ribosiduria pathway, adenosine deaminase deficiency pathway, and adenine phosphoribosyltransferase deficiency pathway .
類似化合物との比較
5’-Guanylic acid-d12 (dilithium) can be compared with other similar compounds, such as:
5’-Guanylic acid-13C10 (dilithium): Labeled with carbon-13 isotope.
5’-Guanylic acid-15N5 (dilithium): Labeled with nitrogen-15 isotope.
5’-Guanylic acid-15N5,d12 (dilithium): Labeled with both nitrogen-15 and deuterium isotopes. The uniqueness of 5’-Guanylic acid-d12 (dilithium) lies in its specific deuterium labeling, which can significantly affect the pharmacokinetic and metabolic profiles of drugs
特性
分子式 |
C10H12Li2N5O8P |
|---|---|
分子量 |
387.2 g/mol |
IUPAC名 |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H14N5O8P.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6?,9-;;/m1../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;/hD3 |
InChIキー |
JVGSFRVOZWNNMD-WOELCBLCSA-L |
異性体SMILES |
[2H]C1=NC2=C(N1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H].[Li+].[Li+] |
正規SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


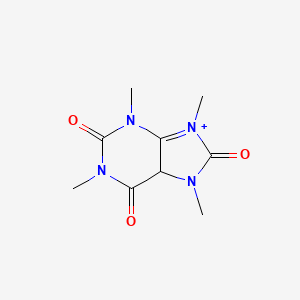
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)

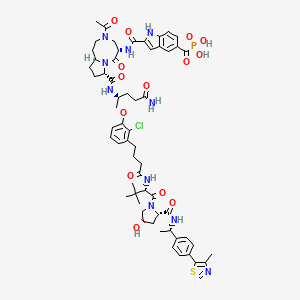
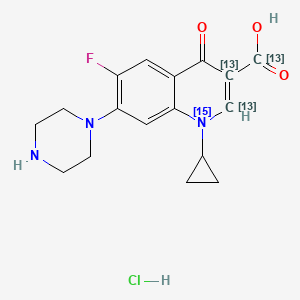

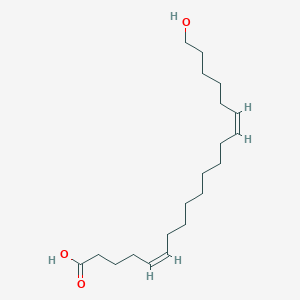
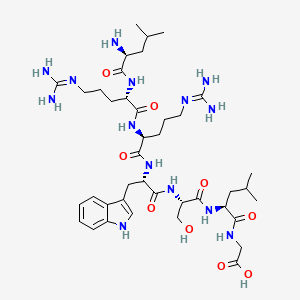
![N-tert-butyl-3-[[2-[4-(2-hydroxyethoxy)anilino]-5-methylpyrimidin-4-yl]amino]benzenesulfonamide](/img/structure/B12368097.png)
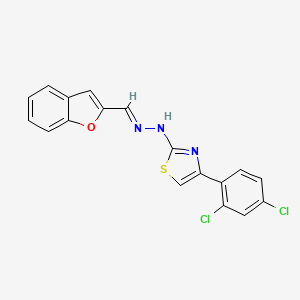
![7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12368102.png)
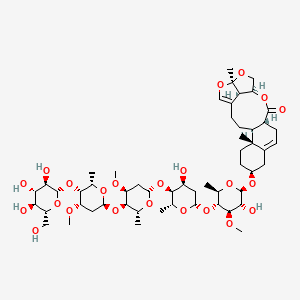
![[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12368117.png)
